molecular formula C14H19NO2 B5715704 N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide

N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide

Cat. No. B5715704
M. Wt: 233.31 g/mol
InChI Key: VRCGXLVYXNVMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has shown promising results in preclinical studies as a potential anticancer agent, and it is currently being investigated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 has been shown to promote cancer cell survival and proliferation by regulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting CK2, this compound disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. This compound has also been shown to have neuroprotective effects in preclinical models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide as a research tool is its specificity for CK2. Unlike other protein kinase inhibitors, this compound does not inhibit other kinases at the concentrations used in most experiments. However, this compound has some limitations as a research tool. For example, this compound is not cell-permeable, which limits its use in certain types of experiments. Additionally, this compound has some off-target effects at higher concentrations, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide. One area of interest is the development of this compound as a combination therapy with other anticancer agents. This compound has been shown to enhance the efficacy of other agents in preclinical studies, and it is currently being investigated in clinical trials in combination with other agents. Another area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater anticancer activity. Finally, there is interest in exploring the potential therapeutic applications of this compound in other diseases, such as viral infections and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-ethyl-5-methylphenol, which is then reacted with chloroacetyl chloride to yield 3-ethyl-5-methylphenyl chloroacetate. The chloroacetate is then reacted with cyclopropylamine to yield N-cyclopropyl-3-ethyl-5-methylphenylacetamide. Finally, the amide is reacted with 2-(2-chloroethoxy)acetic acid to yield this compound.

Scientific Research Applications

N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.

properties

IUPAC Name

N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-11-6-10(2)7-13(8-11)17-9-14(16)15-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCGXLVYXNVMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.